molecular formula C12H15BrO3 B2740553 (2S)-2-(4-Bromophenoxy)-4-methylpentanoic acid CAS No. 1845023-82-6

(2S)-2-(4-Bromophenoxy)-4-methylpentanoic acid

Cat. No.: B2740553
CAS No.: 1845023-82-6
M. Wt: 287.153
InChI Key: IFFCUQMYLISORE-NSHDSACASA-N
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Description

(2S)-2-(4-Bromophenoxy)-4-methylpentanoic acid: is an organic compound characterized by the presence of a bromophenoxy group attached to a chiral carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(4-Bromophenoxy)-4-methylpentanoic acid typically involves the reaction of 4-bromophenol with a suitable chiral precursor. One common method is the esterification of 4-bromophenol with (S)-2-chloropropionic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification reactions followed by purification steps such as recrystallization or chromatography to ensure high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-2-(4-Bromophenoxy)-4-methylpentanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromophenoxy group to a phenol group.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenol derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: (2S)-2-(4-Bromophenoxy)-4-methylpentanoic acid is used as a building block in organic synthesis, particularly in the development of chiral molecules and pharmaceuticals.

Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral nature and functional groups.

Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. Its bromophenoxy group can enhance binding affinity and specificity.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2S)-2-(4-Bromophenoxy)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can enhance binding interactions through halogen bonding, while the chiral center can provide stereospecificity. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.

Comparison with Similar Compounds

    2-(4-Bromophenoxy)ethanol: Similar in structure but lacks the chiral center and the additional methyl group.

    4-Bromophenyl 4-bromobenzoate: Contains two bromophenyl groups but differs in the ester linkage and overall structure.

Uniqueness: (2S)-2-(4-Bromophenoxy)-4-methylpentanoic acid is unique due to its chiral center, which imparts stereospecific properties, and its combination of a bromophenoxy group with a pentanoic acid backbone

Properties

IUPAC Name

(2S)-2-(4-bromophenoxy)-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-8(2)7-11(12(14)15)16-10-5-3-9(13)4-6-10/h3-6,8,11H,7H2,1-2H3,(H,14,15)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFCUQMYLISORE-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)OC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)OC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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